molecular formula C18H22N2OS B5842903 N-(2-ethoxyphenyl)-N'-(4-isopropylphenyl)thiourea

N-(2-ethoxyphenyl)-N'-(4-isopropylphenyl)thiourea

Cat. No. B5842903
M. Wt: 314.4 g/mol
InChI Key: FOFLCNGSEHXMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-(4-isopropylphenyl)thiourea, commonly known as EPTU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EPTU is a thiourea derivative that has been synthesized and studied for its various properties and effects.

Scientific Research Applications

EPTU has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, EPTU has been investigated for its antitumor, antiviral, and antibacterial properties. In agriculture, EPTU has been tested for its ability to enhance plant growth and protect against pests and diseases. In materials science, EPTU has been used as a precursor for the synthesis of various materials, such as metal-organic frameworks.

Mechanism of Action

The mechanism of action of EPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. EPTU has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. EPTU has also been found to inhibit the replication of certain viruses, such as HIV and herpes simplex virus.
Biochemical and Physiological Effects:
EPTU has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that EPTU can induce apoptosis, or programmed cell death, in cancer cells. EPTU has also been shown to inhibit the growth and proliferation of cancer cells. In addition, EPTU has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using EPTU in lab experiments is its relatively simple synthesis method. EPTU is also readily available and affordable. However, one limitation of using EPTU is its potential toxicity. EPTU has been shown to have cytotoxic effects on certain cells, and caution should be taken when handling and using this compound in experiments.

Future Directions

There are several future directions for the study of EPTU. One area of interest is the development of EPTU-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of EPTU's potential as a plant growth regulator and pesticide. In addition, the synthesis of EPTU derivatives with enhanced properties and reduced toxicity is an area of ongoing research.
Conclusion:
In conclusion, EPTU is a thiourea derivative that has gained attention in the field of scientific research for its potential applications in various fields. The synthesis method of EPTU is relatively simple, and it has been studied for its antitumor, antiviral, and antibacterial properties. EPTU has various biochemical and physiological effects, and caution should be taken when using this compound in lab experiments. There are several future directions for the study of EPTU, including the development of EPTU-based drugs and the investigation of EPTU's potential as a plant growth regulator and pesticide.

Synthesis Methods

The synthesis of EPTU involves the reaction of 2-ethoxyaniline and 4-isopropylaniline with thiocarbonyl diimidazole. The reaction takes place in the presence of a solvent and a base, and the resulting product is purified through recrystallization. The synthesis of EPTU is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-4-21-17-8-6-5-7-16(17)20-18(22)19-15-11-9-14(10-12-15)13(2)3/h5-13H,4H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFLCNGSEHXMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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